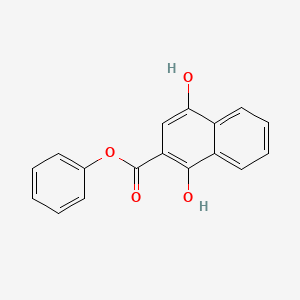

Phenyl 1,4-dihydroxy-2-naphthoate

Description

BenchChem offers high-quality Phenyl 1,4-dihydroxy-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 1,4-dihydroxy-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl 1,4-dihydroxynaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXGEPGVNWEBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074626 |

Source

|

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54978-55-1 |

Source

|

| Record name | Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54978-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054978551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1,4-dihydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide to Synthesis and Characterization

Introduction: The Significance of Naphthoquinone Scaffolds

Naphthoquinones and their derivatives represent a privileged class of compounds, widely distributed in nature and renowned for their diverse biological activities. This family of molecules, characterized by a naphthalene ring system fused to a quinone moiety, is central to numerous biochemical processes. The inherent redox properties of the quinone unit allow these compounds to participate in electron transfer reactions, a mechanism that underpins much of their pharmacological relevance, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide focuses on a specific, synthetically derived member of this family: Phenyl 1,4-dihydroxy-2-naphthoate . This molecule is the phenyl ester of 1,4-dihydroxy-2-naphthoic acid (DHNA), a crucial intermediate in the biosynthesis of menaquinone (Vitamin K₂) in bacteria.[1] The structural modification from the parent acid to its phenyl ester has significant implications for its physicochemical properties, such as lipophilicity and membrane permeability, which are critical parameters in drug development. Understanding the synthesis and robust characterization of this compound is paramount for researchers aiming to explore its potential as a therapeutic agent or a molecular probe. This document provides a comprehensive, field-proven methodology for its preparation and unequivocal structural verification.

Synthetic Strategy and Core Rationale

The synthesis of Phenyl 1,4-dihydroxy-2-naphthoate is most logically achieved through the direct esterification of its constituent precursors: 1,4-dihydroxy-2-naphthoic acid (DHNA) and phenol.

Retrosynthetic Analysis:

Figure 1: Retrosynthetic approach for the target molecule.

The primary challenge lies not in the esterification itself, but in selecting a method that is compatible with the sensitive dihydroxy-naphthalene core, which is prone to oxidation. Harsh acidic conditions typical of Fischer esterification are unsuitable. Therefore, a milder, more controlled approach is necessary.

The Steglich esterification emerges as the ideal strategy.[2][3] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The causality for this choice is threefold:

-

Mild Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the sensitive dihydroxy functional groups.

-

High Efficacy: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol.[3]

-

Catalytic Enhancement: DMAP acts as an acyl transfer agent, further accelerating the reaction by forming an even more reactive intermediate, preventing side reactions and improving yield.[3][4]

The precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a known bacterial metabolite and can be synthesized chemically via the carboxylation of 1,4-dihydroxynaphthalene using an alkali metal alcoholate and carbon dioxide gas.[1][5] This guide assumes DHNA is available as a starting material.

Experimental Protocols

Part A: Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate

This protocol details the Steglich esterification of 1,4-dihydroxy-2-naphthoic acid with phenol.

Materials:

-

1,4-Dihydroxy-2-naphthoic acid (DHNA) (1.0 eq)

-

Phenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexanes

-

0.5 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-dihydroxy-2-naphthoic acid (1.0 eq) and anhydrous DCM.

-

Add phenol (1.1 eq) and DMAP (0.1 eq) to the suspension and stir until all solids are dissolved, or for 10 minutes.

-

In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath). A white precipitate, dicyclohexylurea (DCU), will begin to form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Phenyl 1,4-dihydroxy-2-naphthoate.

Part B: Characterization of the Synthesized Product

Unequivocal characterization is essential to confirm the identity and purity of the final compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra. The use of DMSO-d₆ is often advantageous as the phenolic -OH protons are typically observable as distinct singlets.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate (if the compound is an oil) or using an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the exact mass.

4. Melting Point (MP):

-

Determine the melting point of the purified, dry solid using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Data Interpretation and Validation

The collective data from the characterization techniques provide a self-validating system to confirm the synthesis of Phenyl 1,4-dihydroxy-2-naphthoate.

Expected Characterization Data

| Technique | Parameter | Expected Observation | Rationale/Interpretation |

| Appearance | Physical State | Crystalline Solid | Confirms the isolated nature of the compound. |

| HRMS (ESI) | [M+H]⁺ or [M-H]⁻ | m/z calculated for C₁₇H₁₂O₄ | Confirms the molecular formula and weight. |

| ¹H NMR | Chemical Shifts (δ) | ~9.0-10.0 ppm (2H, s, -OH), ~7.0-8.5 ppm (9H, m, Ar-H) | Signals correspond to phenolic, naphthyl, and phenyl protons. |

| ¹³C NMR | Chemical Shifts (δ) | ~165-170 ppm (C=O), ~110-160 ppm (Ar-C) | Confirms the presence of the ester carbonyl and aromatic carbons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3500-3200 (broad, O-H), ~1720 (strong, C=O), 1300-1000 (C-O) | Confirms key functional groups: hydroxyls, aryl ester carbonyl, and ester C-O bond.[6][7][8][9] |

| Melting Point | Range (°C) | Sharp, defined range (e.g., 220 °C for parent acid)[10] | Indicates the purity of the synthesized compound. |

Note: Exact NMR chemical shifts are solvent-dependent and should be confirmed by 2D NMR techniques (COSY, HSQC) for unambiguous assignment.

Visualized Workflows

The logical flow of the synthesis and characterization processes can be visualized to provide a clear overview of the entire protocol.

Figure 2: Synthetic workflow from precursors to pure product.

Figure 3: Logical flow for the structural validation process.

Conclusion and Future Outlook

This guide provides a robust and reliable framework for the synthesis and characterization of Phenyl 1,4-dihydroxy-2-naphthoate. The use of Steglich esterification ensures a mild and efficient conversion, while the multi-technique characterization workflow guarantees the structural integrity and purity of the final product. As a derivative of the biologically significant DHNA, this phenyl ester is a compelling candidate for further investigation. Its modified lipophilicity may enhance its potential as an aryl hydrocarbon receptor (AhR) agonist or antagonist, or as an anti-inflammatory agent, areas where the parent acid has shown promise.[1][11][12][13] The methodologies detailed herein provide the essential foundation for researchers and drug development professionals to produce this compound with confidence and explore its full therapeutic potential.

References

- Method for producing 1,4-dihydroxy-2-naphthoic acid.

-

The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]

-

Phenols and Enols Spectroscopy Tutorial. University of Calgary. [Link]

-

Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. National Institutes of Health. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

-

Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Oxford Academic. [Link]

-

1,4-dihydroxy-2-naphthoate Definition. Fiveable. [Link]

-

Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. PubMed. [Link]

-

The Role of 1,4-Dihydroxy-2-Naphthoic Acid in Pharmaceutical Research and Probiotics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

A New Approach for the Synthesis of Long-Chain Esters of Juglone. Semantic Scholar. [Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Sci-Hub. [Link]

-

Can Steglich Estrification successfully esterify aromatic acids with phenols? ResearchGate. [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]

-

Infrared Spectroscopy Handout. University of Colorado Boulder. [Link]

Sources

- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 1,4-二羟基-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Mechanism of action of Phenyl 1,4-dihydroxy-2-naphthoate

An In-Depth Technical Guide on the Putative Mechanism of Action of Phenyl 1,4-dihydroxy-2-naphthoate

Executive Summary

Phenyl 1,4-dihydroxy-2-naphthoate is a synthetic organic compound whose biological activities and mechanism of action are not extensively documented in publicly available scientific literature. However, its core chemical scaffold, a 1,4-dihydroxynaphthalene moiety, is structurally related to the biologically active 1,4-naphthoquinones. This relationship allows for the formulation of a plausible mechanism of action centered on the principles of redox cycling and the induction of oxidative stress. This guide proposes a putative mechanism for Phenyl 1,4-dihydroxy-2-naphthoate, drawing parallels with well-characterized analogues like menadione and juglone. We hypothesize that this compound undergoes intracellular oxidation to its corresponding quinone, which then participates in redox cycles, leading to the generation of reactive oxygen species (ROS). The resulting quinone can also act as a Michael acceptor, covalently modifying cellular nucleophiles such as glutathione and critical protein thiols, thereby disrupting cellular redox homeostasis and triggering downstream signaling pathways that can lead to cytotoxicity. This document provides a detailed theoretical framework for this mechanism and outlines experimental protocols to validate these hypotheses, aimed at guiding future research for drug development professionals and scientists.

Introduction and Current Knowledge Gap

Phenyl 1,4-dihydroxy-2-naphthoate belongs to the naphthoate class of chemical compounds. A thorough review of the existing scientific literature reveals a significant gap in our understanding of its biological effects and mechanism of action. Most of the available information pertains to its role as a chemical intermediate in the synthesis of polymers and other organic molecules.

Despite the lack of direct biological studies, the chemical structure of Phenyl 1,4-dihydroxy-2-naphthoate provides a strong basis for postulating a mechanism of action. The presence of the 1,4-dihydroxy-naphthalene core is the key to its potential bioactivity. This hydroquinone structure is the reduced form of a 1,4-naphthoquinone. The interconversion between these two forms is a well-established mechanism for the biological activity of many natural and synthetic quinones, which are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal properties.

This guide, therefore, aims to bridge the current knowledge gap by proposing a detailed, plausible mechanism of action for Phenyl 1,4-dihydroxy-2-naphthoate based on established principles of quinone biochemistry.

Proposed Mechanism of Action: A Hypothesis Driven by Chemical Analogy

We propose a multi-faceted mechanism of action for Phenyl 1,4-dihydroxy-2-naphthoate that is initiated by its intracellular oxidation and subsequent redox cycling. This process is hypothesized to have two major downstream consequences: the generation of significant oxidative stress and the covalent modification of key cellular components.

Intracellular Oxidation and Redox Cycling

Upon entering a cell, the 1,4-dihydroxy (hydroquinone) form of Phenyl 1,4-dihydroxy-2-naphthoate can be oxidized to its corresponding 1,4-naphthoquinone. This oxidation can occur through several enzymatic and non-enzymatic pathways. One-electron oxidation, often catalyzed by enzymes such as cytochrome P450 reductase, results in the formation of a highly reactive semiquinone radical. This radical can then donate its electron to molecular oxygen (O₂) to generate the superoxide radical (O₂⁻), a primary reactive oxygen species, while being oxidized to the quinone form.

The newly formed quinone can then be reduced back to the semiquinone or hydroquinone by cellular reductases, consuming reducing equivalents like NADPH in the process. This futile cycle, known as redox cycling, can continuously generate a large flux of superoxide radicals, leading to a state of severe oxidative stress. Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH).

Caption: Proposed redox cycling of Phenyl 1,4-dihydroxy-2-naphthoate.

Covalent Modification of Cellular Nucleophiles

The oxidized quinone form of Phenyl 1,4-dihydroxy-2-naphthoate is an electrophilic Michael acceptor. This property allows it to react with soft nucleophiles within the cell, most notably the thiol groups (-SH) of cysteine residues. Two critical targets for this covalent modification are:

-

Glutathione (GSH): Glutathione is the most abundant intracellular antioxidant. Its depletion through conjugation with the naphthoquinone exacerbates the oxidative stress induced by redox cycling, as the cell's primary defense against ROS is compromised.

-

Protein Thiols: Cysteine residues are often found in the active sites of enzymes and are critical for the function of many proteins. Covalent modification of these residues can lead to enzyme inactivation and disruption of cellular signaling pathways. For example, many phosphatases and caspases, which contain critical cysteine residues in their active sites, are susceptible to inactivation by quinones.

Downstream Cellular Consequences

The combined effects of rampant ROS production and depletion of cellular nucleophiles can trigger a cascade of deleterious downstream events:

-

Mitochondrial Dysfunction: Mitochondria are both a major source of and a primary target for ROS. Oxidative damage to mitochondrial membranes and enzymes can lead to a loss of mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.

-

DNA Damage: ROS, particularly the hydroxyl radical, can cause significant damage to DNA, leading to strand breaks and base modifications. This can trigger cell cycle arrest and, if the damage is irreparable, apoptosis.

-

Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress is a potent activator of signaling pathways mediated by kinases such as JNK and p38 MAPK, which in turn can regulate cell fate decisions, including apoptosis.

-

Apoptosis: The culmination of mitochondrial dysfunction, DNA damage, and activation of stress pathways can lead to the programmed cell death of the affected cells.

Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanism of action, a series of in vitro experiments can be performed. The following protocols provide a framework for testing the core tenets of the hypothesis.

Assay for Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Methodology:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Compound Treatment: Wash the cells twice with PBS to remove excess probe. Add fresh culture medium containing various concentrations of Phenyl 1,4-dihydroxy-2-naphthoate (and appropriate vehicle and positive controls, such as H₂O₂).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Kinetic Reading: Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours at 37°C.

-

Data Analysis: Subtract the time-zero reading from all subsequent time points for each well. Plot the change in fluorescence over time for each concentration of the compound.

Caption: Workflow for intracellular ROS detection assay.

Assay for Glutathione (GSH) Depletion

This protocol measures the levels of intracellular GSH using a commercially available kit, often based on the reaction of GSH with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Methodology:

-

Cell Culture and Treatment: Plate cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of Phenyl 1,4-dihydroxy-2-naphthoate for a defined period (e.g., 6 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the manufacturer's protocol for the chosen GSH assay kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.

-

GSH Measurement: Perform the GSH assay on the lysates according to the kit's instructions. This typically involves mixing the lysate with the provided reagents and measuring the absorbance at a specific wavelength (e.g., 412 nm for DTNB-based assays).

-

Data Analysis: Normalize the GSH levels to the protein concentration for each sample. Express the results as a percentage of the GSH level in the vehicle-treated control cells.

Table 1: Hypothetical Data for Mechanistic Assays

| Concentration of Phenyl 1,4-dihydroxy-2-naphthoate (µM) | Relative ROS Production (Fold Change vs. Control) | Intracellular GSH Level (% of Control) | Cell Viability (% of Control) |

| 0 (Vehicle) | 1.0 | 100 | 100 |

| 1 | 1.8 | 85 | 92 |

| 5 | 4.5 | 52 | 65 |

| 10 | 9.2 | 28 | 38 |

| 25 | 16.5 | 11 | 15 |

Conclusion and Future Directions

The proposed mechanism of action for Phenyl 1,4-dihydroxy-2-naphthoate, centered on redox cycling and covalent modification, provides a solid, testable framework for future research. While direct evidence is currently lacking, the strong analogy to well-studied naphthoquinones lends significant credence to this hypothesis.

Future research should focus on validating these initial hypotheses. Key next steps would include:

-

Identification of Protein Targets: Utilizing proteomics approaches, such as activity-based protein profiling, to identify specific proteins that are covalently modified by the quinone form of the compound.

-

In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models to determine its therapeutic potential and to understand its mechanism of action in a more complex biological system.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Phenyl 1,4-dihydroxy-2-naphthoate to understand how modifications to its chemical structure affect its biological activity.

By systematically investigating this proposed mechanism, the scientific community can unlock the potential therapeutic applications of this and related compounds.

References

Due to the lack of direct literature on Phenyl 1,4-dihydroxy-2-naphthoate's mechanism of action, the following references support the proposed mechanisms based on analogous quinone compounds.

-

Title: The role of oxidative stress in the toxicity of quinones. Source: A review article detailing the mechanisms of quinone-induced oxidative stress. URL: [Link]

-

Title: Redox cycling of quinones: a radical-based mechanism of action. Source: An article discussing the redox properties of quinones and their ability to generate reactive oxygen species. URL: [Link]

-

Title: Michael addition of glutathione to quinones: a critical review of its role in quinone-induced toxicity. Source: A comprehensive review on the reaction of quinones with glutathione and its biological consequences. URL: [Link]

The Biological Versatility of Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with the naphthoquinone scaffold, with a specific focus on Phenyl 1,4-dihydroxy-2-naphthoate and its closely related analogs. While direct experimental data on Phenyl 1,4-dihydroxy-2-naphthoate is emerging, a wealth of research on its parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), and the structurally similar lawsone (2-hydroxy-1,4-naphthoquinone) derivatives, provides a strong predictive framework for its potential therapeutic applications. This document synthesizes the current understanding of the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, offering detailed experimental protocols and mechanistic insights to guide future research and drug development efforts.

Introduction: The Naphthoquinone Core - A Privileged Scaffold in Drug Discovery

The 1,4-naphthoquinone skeleton is a recurring motif in a vast array of natural products and synthetic compounds that exhibit significant biological activities. From the historical use of henna, containing the pigment lawsone, to the clinical application of naphthoquinone-based anticancer drugs, this chemical scaffold has consistently proven to be a fertile ground for therapeutic innovation. Phenyl 1,4-dihydroxy-2-naphthoate, as an ester derivative of the bioactive DHNA, represents a compelling molecule for investigation. The phenyl ester moiety may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering advantages over its carboxylic acid precursor.

This guide will delve into the key biological activities attributed to the 1,4-dihydroxy-2-naphthoate core and related naphthoquinones, providing both the foundational knowledge and the practical methodologies to empower researchers in their exploration of this promising class of molecules.

Anti-inflammatory Activity: Modulation of the Aryl Hydrocarbon Receptor

A significant body of evidence points to the anti-inflammatory potential of 1,4-dihydroxy-2-naphthoic acid (DHNA), a bacterial-derived metabolite found in the gut.[1][2] The primary mechanism underlying this activity is its function as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2]

Mechanism of Action: AhR-Dependent Signaling

Activation of the AhR by ligands like DHNA initiates a signaling cascade that can lead to the suppression of pro-inflammatory cytokine production.[1][3] Upon binding to DHNA, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription. This can result in the downregulation of key inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Caption: Proposed anti-inflammatory signaling pathway of Phenyl 1,4-dihydroxy-2-naphthoate.

Experimental Workflow: Assessing Anti-inflammatory Effects

A common and effective method to screen for anti-inflammatory activity is to use a murine macrophage cell line such as RAW 264.7. These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, and the ability of a test compound to mitigate this response can be quantified.

Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of Phenyl 1,4-dihydroxy-2-naphthoate (or DHNA as a positive control) for 1 hour. A typical concentration range to start with is 1-100 µM.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.

The DSS-induced colitis model in mice is a well-established and widely used model that mimics many aspects of human ulcerative colitis.[4][5] This model is valuable for assessing the in vivo efficacy of potential anti-inflammatory agents.

Protocol: DSS-Induced Colitis in Mice

-

Animal Model: Use 8-10 week old C57BL/6 mice.

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment: Administer Phenyl 1,4-dihydroxy-2-naphthoate orally (e.g., by gavage) daily, starting either concurrently with DSS administration (prophylactic model) or after the onset of clinical signs (therapeutic model). A typical dose for related compounds is around 20 mg/kg.[3]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.

-

Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colon.

-

Macroscopic Evaluation: Measure the colon length and assess for macroscopic signs of inflammation.

-

Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and ulceration.

-

Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

-

Cytokine Analysis: Homogenize a section of the colon and measure pro-inflammatory cytokine levels using ELISA or quantitative real-time PCR (qRT-PCR).

Anticancer Activity: A Multi-pronged Attack on Malignant Cells

Derivatives of lawsone and other 1,4-naphthoquinones have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[6][7][8] Their anticancer effects are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Proposed Mechanisms of Anticancer Action

The anticancer activity of naphthoquinones is multifaceted and can involve:

-

Induction of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.

-

Inhibition of Topoisomerases: Some naphthoquinones can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.

-

Modulation of Signaling Pathways: These compounds can affect various signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.

Caption: Key mechanisms of anticancer activity for naphthoquinone derivatives.

Experimental Workflow: Evaluating Anticancer Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Protocol: MTT Assay for IC₅₀ Determination

-

Cell Culture and Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of Phenyl 1,4-dihydroxy-2-naphthoate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Example IC₅₀ Values for Naphthoquinone Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Naphthazarin | Various | Various | 0.16 - 1.7 | [9] |

| Plumbagin | DU-145 | Prostate | 1-3 | [10] |

| Juglone | HT-29 | Colon | 1-3 | [10] |

| Phenyl 1,4-dihydroxy-2-naphthoate | TBD | TBD | TBD |

TBD: To be determined through experimentation.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with Phenyl 1,4-dihydroxy-2-naphthoate at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[2][11][12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

Protocol: Colorimetric Caspase-3/7 Activity Assay

-

Cell Lysis: Treat cells with the test compound, harvest them, and lyse them to release the cellular contents.

-

Substrate Addition: Add a colorimetric substrate for caspase-3/7 (e.g., DEVD-pNA) to the cell lysate.[6][13]

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing a colored product (p-nitroaniline).

-

Absorbance Measurement: Measure the absorbance of the colored product at 405 nm using a microplate reader.

-

Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.

Antimicrobial Activity: Disrupting Microbial Viability

Lawsone and its derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of naphthoquinones are thought to be mediated by several mechanisms, including:

-

Membrane Disruption: These compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Generation of Reactive Oxygen Species (ROS): Similar to their anticancer effects, naphthoquinones can induce oxidative stress in microbial cells, damaging essential biomolecules.[16]

-

Enzyme Inhibition: Naphthoquinones can inhibit the activity of various microbial enzymes that are crucial for survival.

Experimental Workflow: Characterizing Antimicrobial Properties

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Protocol: Broth Microdilution for MIC and MBC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

-

Serial Dilution: Perform a two-fold serial dilution of Phenyl 1,4-dihydroxy-2-naphthoate in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows a ≥99.9% reduction in the initial inoculum.[7][17]

Protocol: Assessment of Membrane Integrity

-

Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer.

-

Treatment: Treat the bacterial suspension with the test compound at its MIC.

-

Staining: Add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI).

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Protocol: Measurement of Intracellular ROS Production

-

Bacterial Culture: Grow the test bacteria to the mid-log phase.

-

Treatment: Treat the bacterial culture with the test compound.

-

Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the culture.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[8]

Conclusion and Future Directions

Phenyl 1,4-dihydroxy-2-naphthoate, by virtue of its structural similarity to the well-studied 1,4-dihydroxy-2-naphthoic acid and lawsone derivatives, holds considerable promise as a bioactive molecule. The anti-inflammatory, anticancer, and antimicrobial activities associated with the naphthoquinone scaffold provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the biological potential of this compound and its analogs.

Future research should focus on the direct evaluation of Phenyl 1,4-dihydroxy-2-naphthoate in the described assays to confirm and quantify its activity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related esters, will be crucial in optimizing the therapeutic potential of this scaffold. Furthermore, in vivo studies to assess the pharmacokinetics, safety, and efficacy of promising lead compounds will be essential for their translation into clinical applications. The exploration of Phenyl 1,4-dihydroxy-2-naphthoate and its derivatives is a promising avenue for the discovery of novel therapeutic agents to address a range of human diseases.

References

-

Cheng, Y., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. Toxicological Sciences, 155(1), 203-217. [Link][1][2][18][19]

-

Macías-Pérez, F., et al. (2019). Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. Pest Management Science, 75(9), 2517-2529. [Link][18]

-

illuminated Cell. (n.d.). 1,4-Dihydroxy-2-naphthoic acid (Standard). Retrieved from [Link][9]

-

Sahu, D., et al. (2020). Lawsone (2-hydroxy-1,4-naphthaquinone) derived anticancer agents. Current Topics in Medicinal Chemistry, 20(2), 121-131. [Link][6]

-

Patel, D., et al. (2020). Synthesis and characterization of Mannich bases of lawsone and their anticancer activity. SN Applied Sciences, 2(5), 841. [Link][7][8]

-

Chassaing, B., et al. (2012). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology, 97(1), 15.25.1-15.25.14. [Link][4]

-

Das, S., et al. (2023). 1,4-Naphthoquinone induced ROS accumulation exhibited considerable antibiofilm activity against Staphylococcus aureus. ResearchGate. [Link][8]

-

ResearchGate. (n.d.). Growth inhibitory activity (MTT assay) of compounds 1b, 1c, and 2a-d in... Retrieved from [Link][19]

-

Chen, Y.-C., et al. (2022). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. International Journal of Molecular Sciences, 23(21), 13459. [Link][20]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link][17]

-

Al-Obeed, O., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5433. [Link][21]

-

de Almeida, P. D. O., et al. (2021). A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways. Chemico-Biological Interactions, 343, 109444. [Link][22]

-

Lee, S., et al. (2020). Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus. Communications Biology, 3(1), 523. [Link][16]

-

Rahmoun, N. M., et al. (2012). Antibacterial and antifungal activity of lawsone and novel naphthoquinone derivatives. Médecine et Maladies Infectieuses, 42(6), 270-275. [Link][14]

-

Perse, M., & Cerar, A. (2012). Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis. World Journal of Gastroenterology, 18(27), 3599-3614. [Link][5]

-

Stojanović-Radić, Z., et al. (2017). Antibacterial and cytotoxic activities of naphthoquinone pigments from Onosma visianii Clem. EXCLI Journal, 16, 333-345. [Link][23]

-

Pandrala, M., et al. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 23(17), 4948-4951. [Link][10]

-

Mok, K. K., et al. (2013). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Evidence-Based Complementary and Alternative Medicine, 2013, 485836. [Link][24]

-

Rahmoun, N. M., et al. (2012). Antibacterial and antifungal activity of lawsone and novel naphthoquinone derivatives. Médecine et Maladies Infectieuses, 42(6), 270-275. [Link][15]

-

Micheletti, A. C., et al. (2023). Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. International Journal of Molecular Sciences, 25(12), 6490. [Link][25]

-

Al-Salahi, R., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 11(1), 19803. [Link][26]

-

Chen, W.-H., et al. (2015). A new naphthoquinone and other antibacterial constituents from the roots of Xanthium sibiricum. Natural Product Research, 29(8), 739-744. [Link][27]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link][28]

-

Mais, C. T., et al. (2023). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. International Journal of Molecular Sciences, 24(13), 11082. [Link][29]

-

Wenzel, M., et al. (2014). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of Pharmacological and Toxicological Methods, 69(2), 119-126. [Link][30]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link][31]

-

Laroui, H., et al. (2012). Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon. PLoS ONE, 7(3), e32084. [Link][32]

-

Lee, S., et al. (2020). Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus. Communications Biology, 3, 523. [Link][33]

-

Khan, M. S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(16), 7208-7223. [Link][34]

-

Yourassowsky, E., et al. (1981). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. Pathologie-biologie, 29(8), 473-477. [Link][35]

-

T-Thong, T., et al. (2021). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Arabian Journal of Chemistry, 14(11), 103399. [Link][36]

-

Alhakamy, N. A., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9), e45973. [Link][37]

-

Bio-protocol. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Bio-protocol, 2(3), e107. [Link][38]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link][39]

-

Van Acker, H., & Coenye, T. (2016). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology, 7, 2083. [Link][40]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link][41]

-

Jayakumar, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(13), e1853. [Link][12]

-

Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Apoptosis assay with Annexin V and propidium iodide (PI) staining of... Retrieved from [Link][42]

-

Charles River Laboratories. (n.d.). DSS-Induced Colitis Mouse Models. Retrieved from [Link][43]

-

Imlay, J. A. (2014). Reactive oxygen species and the bacterial response to lethal stress. mBio, 5(4), e01328-14. [Link][44]

-

Saha, A., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Pharmacognosy Journal, 6(3), 22-27. [Link][45]

-

Shultz, M. D., et al. (2010). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. Bioorganic & Medicinal Chemistry Letters, 20(12), 3629-3633. [Link][46]

Sources

- 1. protocols.io [protocols.io]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. Antibacterial and cytotoxic activities of naphthoquinone pigments from Onosma visianii Clem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V Staining Protocol [bdbiosciences.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects [mdpi.com]

- 26. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A new naphthoquinone and other antibacterial constituents from the roots of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. microchemlab.com [microchemlab.com]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 32. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]

- 33. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 35. [Determination of the minimum bactericidal concentration. Influence of various technical factors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 38. socmucimm.org [socmucimm.org]

- 39. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 40. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

- 41. texaschildrens.org [texaschildrens.org]

- 42. researchgate.net [researchgate.net]

- 43. criver.com [criver.com]

- 44. Reactive oxygen species and the bacterial response to lethal stress - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 46. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Phenyl 1,4-dihydroxy-2-naphthoate

This technical guide provides an in-depth analysis of the key spectroscopic data for Phenyl 1,4-dihydroxy-2-naphthoate (CAS 54978-55-1), a significant derivative of 1,4-dihydroxy-2-naphthoic acid. Given that 1,4-dihydroxy-2-naphthoic acid serves as a crucial intermediate in the biosynthesis of alizarin-type anthraquinones in plants, understanding the structural and electronic properties of its derivatives is paramount for researchers in natural product synthesis, drug discovery, and materials science.[1] This document synthesizes predictive data based on foundational spectroscopic principles and empirical data from structurally analogous compounds to offer a robust characterization framework for researchers, scientists, and drug development professionals.

The molecule, with the formula C₁₇H₁₂O₄ and a molecular weight of 280.27 g/mol , features a dihydroxynaphthalene core esterified with a phenyl group.[2][3] This combination of a phenolic system, a conjugated naphthalene ring, and an aromatic ester gives rise to a distinct and interpretable spectroscopic signature.

Caption: Molecular structure of Phenyl 1,4-dihydroxy-2-naphthoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For Phenyl 1,4-dihydroxy-2-naphthoate, distinct signals are expected for the naphthalene core, the phenyl ester moiety, and the hydroxyl groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals in three main regions: the downfield aromatic region for the naphthalene and phenyl protons, and a typically broad signal for the phenolic hydroxyl protons. The electron-donating hydroxyl groups and the electron-withdrawing ester functionality will dictate the precise chemical shifts of the naphthalene ring protons.[4]

-

Naphthalene Protons (5H): These protons will appear in the aromatic region (~7.0-8.5 ppm).

-

H-3: This proton is on a double bond between two carbons bearing electron-donating (-OH) and electron-withdrawing (-COOPh) groups. It is expected to appear as a singlet at a relatively shielded position compared to other naphthalene protons, likely around 7.0-7.2 ppm.

-

H-5 and H-8: These "peri" protons are subject to deshielding effects from the adjacent benzene ring and carbonyl group. They are expected to be the most downfield of the naphthalene protons, likely appearing as doublets around 8.2-8.5 ppm.[5]

-

H-6 and H-7: These protons will form a more complex multiplet, appearing as triplets or doublet of doublets in the range of 7.5-7.8 ppm, based on data from similar naphthalene systems.[6]

-

-

Phenyl Protons (5H): The protons of the phenyl ester group will also reside in the aromatic region.

-

Ortho-protons (2H): Expected around 7.2-7.4 ppm.

-

Meta- and Para-protons (3H): Expected to overlap in a multiplet around 7.1-7.3 ppm.

-

-

Hydroxyl Protons (2H): The two phenolic -OH protons are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between 9.0 and 11.0 ppm in DMSO-d₆. This signal will disappear upon D₂O exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene H-3 | 7.0 - 7.2 | Singlet (s) |

| Naphthalene H-6, H-7 | 7.5 - 7.8 | Multiplet (m) |

| Naphthalene H-5, H-8 | 8.2 - 8.5 | Multiplet (m) |

| Phenyl H-ortho, meta, para | 7.1 - 7.4 | Multiplet (m) |

| Phenolic OH (x2) | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) |

Table 1: Predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon skeleton, with 17 distinct signals expected. The chemical shifts are influenced by hybridization and the electronic effects of substituents.[7][8]

-

Carbonyl Carbon (1C): The ester carbonyl carbon is the most deshielded, expected in the 165-170 ppm range.[9]

-

Aromatic Carbons (16C):

-

C-1 and C-4 (bearing -OH): These carbons are significantly shielded by the oxygen atom and are expected around 150-155 ppm.

-

C-2 and C-4a, C-8a (quaternary): These carbons will appear in the 115-135 ppm range. The carbon attached to the ester (C-2) will be further downfield.

-

Naphthalene CH Carbons: Expected in the range of 105-130 ppm. C-3, being adjacent to the ester, will likely be distinct.

-

Phenyl Carbons: The ipso-carbon attached to the ester oxygen will be around 150 ppm, while the others will appear in the typical 120-130 ppm range.[10]

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C1, C4 (C-OH) | 150 - 155 |

| Phenyl C-ipso (C-O) | ~150 |

| Naphthalene & Phenyl CH | 105 - 130 |

| Naphthalene Quaternary | 115 - 135 |

Table 2: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Phenyl 1,4-dihydroxy-2-naphthoate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the hydroxyl, ester carbonyl, and aromatic moieties.

-

O-H Stretching: A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of hydrogen-bonded phenolic hydroxyl groups.[11][12]

-

Aromatic C-H Stretching: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13]

-

C=O Stretching: A very strong and sharp absorption corresponding to the ester carbonyl group should be present. For aromatic esters, this peak typically appears between 1740-1715 cm⁻¹. Conjugation with the naphthalene ring system will likely place this absorption towards the lower end of this range, around 1720 cm⁻¹.[14]

-

Aromatic C=C Stretching: Multiple sharp bands of medium to strong intensity are expected in the 1600-1450 cm⁻¹ region, indicative of the naphthalene and phenyl rings.[13]

-

C-O Stretching: Two distinct C-O stretching bands are anticipated. The aryl-ester C-O stretch will produce a strong band around 1300-1200 cm⁻¹, while the phenol C-O stretch will appear around 1200 cm⁻¹.[12]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch (H-bonded) | 3500 - 3200 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Sharp, Medium |

| Ester C=O | Stretch | ~1720 | Sharp, Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Sharp, Medium-Strong |

| Ester/Phenol C-O | Stretch | 1300 - 1150 | Strong |

Table 3: Predicted characteristic IR absorption bands.

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid Phenyl 1,4-dihydroxy-2-naphthoate powder onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under electron ionization (EI), aromatic compounds like Phenyl 1,4-dihydroxy-2-naphthoate typically show a prominent molecular ion peak.[15][16]

-

Molecular Ion (M⁺˙): A strong molecular ion peak is expected at m/z = 280 , corresponding to the molecular weight of the compound (C₁₇H₁₂O₄).

-

Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting cations. The ester linkage is a prime site for cleavage.

-

Loss of Phenoxy Radical: The most characteristic fragmentation for phenyl esters is the alpha-cleavage leading to the loss of a phenoxy radical (•OPh, 93 Da). This will generate a highly stable naphthoyl cation.[17][18]

-

m/z 187: [M - OPh]⁺

-

-

Decarbonylation: The naphthoyl cation at m/z 187 can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

-

m/z 159: [M - OPh - CO]⁺

-

-

Formation of Phenyl/Phenoxy Ions: Fragments corresponding to the phenyl portion may also be observed.

-

m/z 94: [PhOH]⁺˙ (from rearrangement and loss of the naphthoquinone ketene)

-

m/z 77: [Ph]⁺

-

-

| Predicted m/z | Proposed Fragment Identity | Notes |

| 280 | [C₁₇H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₁₁H₇O₃]⁺ | M - •OPh (Loss of phenoxy radical) |

| 159 | [C₁₀H₇O₂]⁺ | m/z 187 - CO (Loss of carbon monoxide) |

| 94 | [C₆H₆O]⁺˙ | Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 4: Predicted key fragments in the EI mass spectrum.

Caption: Proposed primary fragmentation pathway.

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).

-

MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-400.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and key fragment ions.

Conclusion

The structural elucidation of Phenyl 1,4-dihydroxy-2-naphthoate can be confidently achieved through a combination of modern spectroscopic techniques. The predicted data provides a clear roadmap for confirmation: ¹H and ¹³C NMR will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key hydroxyl and ester functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, ensuring accurate and efficient characterization of this important naphthalenic compound.

References

-

Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link][19][20]

-

Kleinpeter, E., & Taddei, F. (2004). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A ¹H NMR Study. Magnetic Resonance in Chemistry, 42(9), 788-795. [Link][4]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link][13]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][17]

-

Chemistry Post. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link][15]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][21]

-

LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link][22]

-

Ito, K., Nagasawa, N., & Raston, A. I. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5406. [Link][5]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link][11]

-

An, F., Lv, Z. M., Li, J., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link][1]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link][12]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link][16]

-

SpectraBase. (n.d.). 2-Naphthoic acid. Retrieved from [Link][23]

-

Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(11), 1495–1506. [Link][24]

-

Epistemeo. (2012, October 10). An Introduction to IR Spectroscopy - Esters. [Video]. YouTube. [Link][14]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link][7]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link][8]

-

Chemdad. (n.d.). Phenyl 1,4-dihydroxy-2-naphthoate. Retrieved from [Link][3]

-

University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link][9]

-

PubChem. (n.d.). 1,4-Naphthalenediol. Retrieved from [Link][25]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. chemscene.com [chemscene.com]

- 3. Phenyl 1,4-dihydroxy-2-naphthoate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Phenyl 1,4-dihydroxy-2-naphthoate(54978-55-1) 13C NMR [m.chemicalbook.com]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. GCMS Section 6.14 [people.whitman.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide to its Role as a Biosynthetic Intermediate in Vitamin K Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of Phenyl 1,4-dihydroxy-2-naphthoate and its Core Acid

Phenyl 1,4-dihydroxy-2-naphthoate is a phenyl ester derivative of the crucial biosynthetic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).[1][2][3][4][5] While Phenyl 1,4-dihydroxy-2-naphthoate is primarily recognized as a chemical reagent in organic synthesis, particularly in the manufacturing of dyes, pigments, and photosensitive materials, its structural relationship with DHNA places it at the center of a fundamentally important biological pathway: the biosynthesis of vitamin K.[6][7] This guide will delve into the intricate biosynthesis of DHNA, the direct precursor to phylloquinone (vitamin K1) and menaquinone (vitamin K2), and explore the potential of this pathway as a target for novel therapeutic agents.

Vitamin K is an essential fat-soluble vitamin that plays a critical role in blood coagulation, bone metabolism, and the prevention of vascular calcification.[8] Phylloquinone is synthesized by plants and is the primary dietary source of vitamin K for humans.[6] Menaquinones are a family of related compounds primarily produced by bacteria, including those in the human gut.[8] The biosynthesis of the naphthoquinone ring, the core structure of all vitamin K forms, proceeds through the intermediate DHNA.

The Biosynthesis of 1,4-dihydroxy-2-naphthoic acid (DHNA): A Multi-Step Enzymatic Cascade

The biosynthesis of DHNA is a well-conserved pathway in bacteria and plants, involving a series of enzymatic reactions that convert chorismate, a key intermediate of the shikimate pathway, into the bicyclic naphthoquinone precursor. The enzymes involved are often referred to as "Men" proteins, named after their discovery in the study of menaquinone biosynthesis in Escherichia coli.

The key steps in the conversion of chorismate to DHNA are as follows:

-

Conversion of Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .

-

Formation of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC): SHCHC synthase (MenD) catalyzes the addition of α-ketoglutarate to isochorismate.

-

Dehydrogenation to o-succinylbenzoate (OSB): SHCHC dehydrogenase (MenH) is responsible for the aromatization of SHCHC to form o-succinylbenzoate.

-

Activation of OSB: OSB-CoA synthetase (MenE) activates OSB by ligating it to coenzyme A (CoA), forming OSB-CoA. This step requires ATP.

-

Cyclization to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA): The crucial ring closure is catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) , which converts OSB-CoA into the naphthoquinone skeleton.

-

Hydrolysis to DHNA: Finally, a currently uncharacterized thioesterase (MenI) is proposed to hydrolyze DHNA-CoA to release the final product, 1,4-dihydroxy-2-naphthoic acid (DHNA).

The following diagram illustrates the biosynthetic pathway from chorismate to DHNA:

Caption: Biosynthetic pathway of 1,4-dihydroxy-2-naphthoic acid (DHNA).

From DHNA to Vitamin K: The Final Steps

Once DHNA is synthesized, it is prenylated by the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) , which attaches a polyprenyl side chain to the naphthoquinone ring. This is a key step that commits DHNA to the vitamin K biosynthetic pathway. Following prenylation, a final methylation step, catalyzed by demethylmenaquinone methyltransferase (MenG) , yields the active menaquinone.